One documented application of 4,5-Difluoro-2-nitroaniline is as a starting material for the synthesis of heterocyclic compounds. A study describes its use in the preparation of 2-chloro-5,6-difluorobenzimidazole []. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications, including as antiparasitic agents [].
Another area of research explores the use of 4,5-Difluoro-2-nitroaniline in the synthesis of functionalized aromatic molecules. For example, a research paper details its application in the synthesis of 1-(4,5-difluoro-2-nitrophenyl)pyrene through a diazotization reaction []. Pyrene is a four-ringed aromatic hydrocarbon, and functionalized pyrene derivatives can have various applications in materials science and organic electronics [].
4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2 and a CAS number of 78056-39-0. It features two fluorine atoms substituted at the 4 and 5 positions on the aromatic ring, along with a nitro group at the 2 position and an amino group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Its unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
There is no current research available on the mechanism of action of 4,5-Difluoro-2-nitroaniline. Without understanding its specific applications, it's difficult to speculate on its potential biological interactions.
Due to the limited research on 4,5-Difluoro-2-nitroaniline, specific safety information is unavailable. However, considering the presence of the nitro group, it is likely to be an irritant and should be handled with appropriate precautions []. Standard laboratory safety protocols for handling organic compounds should be followed.
4,5-Difluoro-2-nitroaniline presents an opportunity for further scientific exploration. Potential research areas include:
Several methods exist for synthesizing 4,5-difluoro-2-nitroaniline:
4,5-Difluoro-2-nitroaniline has several applications across different fields:
Several compounds share structural similarities with 4,5-difluoro-2-nitroaniline. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoro-2-nitroaniline | C6H5FN2O2 | Contains one fluorine atom; used in dye synthesis. |
3,4-Difluoroaniline | C6H6F2N | Two fluorine atoms; exhibits different reactivity patterns. |
3-Nitroaniline | C6H6N2O2 | Lacks fluorine; widely studied for its biological properties. |
The uniqueness of 4,5-difluoro-2-nitroaniline lies in its specific arrangement of functional groups which enhances its reactivity and potential biological activity compared to other similar compounds. The dual fluorination at the 4 and 5 positions provides distinct electronic properties that differentiate it from other nitroanilines, making it a subject of interest for further research in organic synthesis and medicinal chemistry .
Traditional ammonolysis represents the foundational methodology for synthesizing nitroaniline compounds, including 4,5-difluoro-2-nitroaniline [1]. The process involves nucleophilic aromatic substitution reactions where ammonia displaces halogen substituents on electron-deficient aromatic rings containing nitro groups [2]. The general reaction mechanism follows the classical addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [3].
The ammonolysis of halogenated nitrobenzene precursors typically proceeds through a two-step mechanism [1]. In the first step, ammonia attacks the aromatic carbon bearing the halogen substituent, forming a negatively charged Meisenheimer intermediate [4]. This intermediate is stabilized by the electron-withdrawing nitro group through resonance delocalization [5]. The second step involves elimination of the halide ion, restoring aromaticity and yielding the desired nitroaniline product [3].
For 4,5-difluoro-2-nitroaniline synthesis, the process typically employs 4,5-difluoro-2-nitrochlorobenzene as the starting material [6]. The reaction conditions require elevated temperatures of 170-185°C and pressures of 3.0-6.5 megapascals to overcome the activation energy barrier [2]. Reaction times range from 6-10 hours to achieve conversion rates of 85-99.5% [2]. The molar ratio of ammonia to the nitrochlorobenzene substrate is maintained at 6.0-10.0:1 to ensure complete conversion [2].
The mechanism proceeds through formation of the tetrahedral intermediate, where the negative charge is delocalized across the aromatic system [1]. The nitro group at the 2-position provides crucial stabilization through its strong electron-withdrawing effect [5]. The fluorine substituents at positions 4 and 5 further enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack [3].
Primary ammonolysis typically achieves 85.0-99.5% conversion of the starting nitrochlorobenzene [2]. However, to ensure complete conversion and minimize residual starting material, a secondary ammonolysis step is often employed [2]. This secondary treatment uses a lower ammonia-to-substrate ratio of 2.0-6.0:1 and operates at reduced pressure of 2.0-4.0 megapascals for 2-8 hours [2]. This approach consistently yields products with purity exceeding 99.90% [2].
Table 1: Traditional Ammonolysis Reaction Parameters
Parameter | Primary Ammonolysis | Secondary Ammonolysis | Reference |
---|---|---|---|
Temperature (°C) | 170-185 | 170-185 | [2] |
Pressure (MPa) | 3.0-6.5 | 2.0-4.0 | [2] |
Reaction Time (hours) | 6-10 | 2-8 | [2] |
Ammonia:Substrate Ratio | 6.0-10.0:1 | 2.0-6.0:1 | [2] |
Conversion Rate (%) | 85.0-99.5 | >99.9 | [2] |
Fluorination methodologies for aromatic compounds encompass both direct and indirect synthetic pathways, each offering distinct advantages for preparing fluorinated nitroanilines [7] [8]. Direct fluorination involves the immediate introduction of fluorine atoms onto aromatic substrates, while indirect methods utilize fluorinated building blocks or multistep synthetic sequences [9] [10].
Direct fluorination approaches typically employ electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide [7] [9]. The mechanism involves single electron transfer from the aromatic substrate to the fluorinating agent, followed by fluorine atom transfer [9] [10]. Theoretical studies indicate that the single electron transfer mechanism is preferred over direct nucleophilic substitution for most aromatic substrates [9]. The process requires careful control of reaction conditions, with temperatures maintained at 0-15°C to minimize side reactions and decomposition [8].
For 4,5-difluoro-2-nitroaniline synthesis, direct fluorination faces significant challenges due to the presence of multiple reactive functional groups [7]. The nitro group and amino functionality can compete for the fluorinating agent, leading to complex product mixtures [8]. Additionally, the strongly electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic fluorination [7].
Indirect fluorination pathways offer greater selectivity and control over regiochemistry [8] [11]. These methods typically begin with fluorinated aromatic precursors that are subsequently functionalized through nitration and amination reactions [11]. One common approach involves the preparation of difluoronitrobenzene intermediates, which are then converted to the corresponding anilines through reduction followed by selective oxidation [12].
The halogen exchange methodology represents a widely used indirect approach [8]. This process involves the displacement of chlorine or bromine substituents with fluoride ions under nucleophilic conditions [11]. Potassium fluoride in polar aprotic solvents such as dimethylformamide facilitates the exchange reaction at elevated temperatures [11]. The reaction proceeds through nucleophilic aromatic substitution, with the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack [8].
Fluorodenitration represents another indirect pathway, where nitro groups are replaced with fluorine atoms [8]. This methodology has gained attention due to its ability to access meta-fluorinated aromatics, which are difficult to obtain through conventional halogen exchange [8]. The process requires careful optimization of reaction conditions to minimize competing side reactions [8].
Table 2: Comparison of Direct vs. Indirect Fluorination Methods
Aspect | Direct Fluorination | Indirect Fluorination | Reference |
---|---|---|---|
Temperature Range (°C) | 0-15 | 100-200 | [9] [8] [11] |
Reaction Selectivity | Moderate | High | [7] [8] |
Substrate Compatibility | Limited | Broad | [9] [11] |
Typical Yields (%) | 60-90 | 70-95 | [9] [8] [11] |
Process Complexity | Simple | Multistep | [7] [8] |
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions and improving synthetic efficiency in nitroaniline preparation [13] [14]. The technology utilizes microwave irradiation at 2450 megahertz to provide rapid and uniform heating, resulting in significantly reduced reaction times compared to conventional thermal methods [14] [15].
For nitroaniline synthesis, microwave-assisted reactions typically complete within 5-35 minutes, compared to several hours required for conventional heating [13]. The enhanced reaction rates are attributed to the selective heating mechanism, where polar molecules absorb microwave energy directly, leading to rapid temperature elevation throughout the reaction medium [14]. This uniform heating eliminates hot spots and temperature gradients that can lead to side product formation [15].
The synthesis of 5-substituted 2-nitroanilines using microwave irradiation demonstrates the technique's effectiveness [13]. The reaction between 4,5-dichloro-2-nitroaniline and various primary and secondary amines proceeds under solvent-free conditions with yields ranging from 55-93% [13]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification [13].
Process optimization in microwave-assisted synthesis involves careful control of several parameters [14]. Power settings, reaction temperature, and irradiation time must be balanced to maximize product yield while minimizing decomposition [14]. Temperature monitoring is crucial, as excessive heating can lead to thermal degradation of sensitive functional groups [15]. Most microwave-assisted nitroaniline syntheses operate at temperatures between 80-160°C [13] [16].
The mechanism of microwave heating involves dipolar polarization and ionic conduction [14]. Polar molecules such as ammonia and nitroaniline derivatives align with the oscillating electromagnetic field, generating heat through molecular friction [15]. This heating mechanism is particularly effective for reactions involving polar reactants and transition states [14].
Compared to conventional heating methods, microwave-assisted synthesis offers several advantages [14] [15]. Reaction times are reduced by factors of 10-100, energy consumption is lower due to direct heating of reactants, and product purity is often improved due to reduced side reactions [14]. The technique also enables access to higher temperatures than conventional methods, potentially opening new synthetic pathways [15].
Table 3: Microwave-Assisted vs. Conventional Synthesis Comparison
Parameter | Microwave-Assisted | Conventional Heating | Reference |
---|---|---|---|
Reaction Time | 5-35 minutes | 2-10 hours | [13] [14] |
Temperature Control | Precise and uniform | Variable gradients | [14] [15] |
Energy Efficiency | High | Moderate | [14] |
Product Yield (%) | 55-93 | 45-85 | [13] |
Solvent Requirements | Minimal/None | Typically required | [13] |
Side Product Formation | Reduced | Higher | [14] [15] |
Catalytic systems play a crucial role in facilitating nucleophilic aromatic substitution reactions for nitroaniline synthesis [17] [18]. These systems enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions than their non-catalyzed counterparts [4]. The design of effective catalytic systems requires understanding of the electronic and steric factors that influence nucleophilic attack on electron-deficient aromatic rings [3].
The fundamental mechanism of nucleophilic aromatic substitution involves formation of a Meisenheimer intermediate through nucleophilic attack at the aromatic carbon [4]. Catalysts function by stabilizing this negatively charged intermediate or by activating the aromatic substrate toward nucleophilic attack [17]. The presence of electron-withdrawing groups such as nitro substituents is essential for catalyst effectiveness, as these groups stabilize the anionic intermediate through resonance delocalization [5].
Lewis acid catalysts represent one important class of catalytic systems [18]. These catalysts coordinate to electron-rich sites on the aromatic substrate, increasing its electrophilicity and facilitating nucleophilic attack [17]. Aluminum chloride, zinc chloride, and ferric chloride have been employed as Lewis acid catalysts in nitroaniline synthesis [19]. The coordination of Lewis acids to the nitro group oxygen atoms enhances the electron-withdrawing effect, making the aromatic ring more susceptible to nucleophilic substitution [18].
Phase-transfer catalysts constitute another significant category [20]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate the transfer of nucleophiles from aqueous phases to organic reaction media [20]. These catalysts are particularly valuable when using inorganic nucleophiles such as ammonia or hydroxide ions, which have limited solubility in organic solvents [20]. The mechanism involves formation of ion pairs between the quaternary ammonium cation and the nucleophile, enabling transport across phase boundaries [20].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse [21]. Iron oxide-supported metal nanoparticles have demonstrated effectiveness in nitroaniline transformations [21]. Copper ferrite nanoparticles catalyze the reduction of nitroanilines to corresponding amines with high efficiency [18]. The magnetic properties of these catalysts enable easy separation from reaction mixtures using external magnetic fields [18] [21].
The choice of catalytic system depends on several factors including substrate reactivity, desired selectivity, and process requirements [17]. Electron-poor aromatic substrates with multiple electron-withdrawing groups may require only mild catalytic activation [4]. Conversely, less activated substrates necessitate more powerful catalytic systems or harsher reaction conditions [17].
Table 4: Catalytic Systems for Nucleophilic Aromatic Substitution
Catalyst Type | Examples | Mechanism | Advantages | Reference |
---|---|---|---|---|
Lewis Acids | AlCl₃, ZnCl₂, FeCl₃ | Substrate activation | High activity | [19] [18] |
Phase-Transfer | Quaternary ammonium salts | Ion pair formation | Mild conditions | [20] |
Heterogeneous | Metal oxide nanoparticles | Surface catalysis | Recyclable | [18] [21] |
Organocatalysts | Proline derivatives | Hydrogen bonding | Environmentally friendly | [7] |
Byproduct formation in nitroaniline synthesis represents a significant challenge that affects both reaction efficiency and product purity [22] [23]. Understanding the mechanisms of side product formation is essential for optimizing synthetic procedures and developing strategies to minimize unwanted reactions [24]. Kinetic studies provide valuable insights into reaction pathways and enable the design of more selective synthetic protocols [25].
The primary byproduct in ammonolysis reactions is ammonium chloride, formed through the displacement of chloride ions by ammonia [2] [23]. This salt precipitates from the reaction medium and can be separated by filtration [2]. However, residual ammonium chloride can complicate product purification and affect subsequent synthetic transformations [23]. The formation of ammonium chloride follows stoichiometric relationships, with one equivalent produced per equivalent of nitrochlorobenzene consumed [2].
Regioisomeric nitroanilines represent another important class of byproducts [23] [26]. In syntheses targeting para-substituted products, ortho-nitroaniline isomers can form through competing substitution pathways [23]. The formation of these isomers depends on the regioselectivity of the nitration and subsequent ammonolysis steps [26]. Careful control of reaction conditions and use of protecting groups can minimize isomer formation [23].
High-boiling substances and polymeric products constitute additional byproduct categories [2] [22]. These materials typically form through over-reaction or thermal degradation under harsh reaction conditions [24]. Extended reaction times or excessive temperatures promote the formation of these undesired products [2]. The concentration of high-boiling substances can be minimized by optimizing reaction temperature and time [2].
Kinetic studies of nitroaniline synthesis reveal complex reaction networks with multiple competing pathways [25]. The degradation of para-nitroaniline by oxidative processes follows pseudo-first-order kinetics with rate constants dependent on temperature, pH, and reactant concentrations [25]. The activation energy for nitroaniline degradation has been determined to be 53.96 kilojoules per mole, indicating a thermally activated process [25].
The formation kinetics of different byproducts vary significantly [25]. Primary byproducts such as ammonium chloride form rapidly during the initial stages of reaction [2]. Secondary byproducts including high-boiling substances develop more slowly and become significant only during extended reaction periods [24]. This temporal separation provides opportunities for reaction termination at optimal conversion levels [2].
Reaction mechanism studies indicate that byproduct formation often involves radical intermediates [27]. Electron transfer processes can generate reactive species that participate in side reactions leading to coupled products [27]. The formation of azo compounds through nitrogen-nitrogen bond formation represents one such pathway [21]. These mechanistic insights guide the development of strategies to suppress unwanted reactions [27].
Table 5: Common Byproducts in 4,5-Difluoro-2-nitroaniline Synthesis
Byproduct | Formation Mechanism | Typical Yield (%) | Minimization Strategy | Reference |
---|---|---|---|---|
Ammonium Chloride | Nucleophilic displacement | 10-25 | Optimized stoichiometry | [2] [23] |
Ortho-isomer | Regioselectivity competition | 5-15 | Protecting groups | [23] [26] |
Meta-isomer | Protonated amine direction | 2-8 | pH control | [28] |
High-boiling products | Thermal degradation | 0.03-0.15 | Temperature control | [2] [24] |
Polymeric materials | Radical coupling | 1-5 | Radical inhibitors | [22] |
Oxidized products | Nitrating agent oxidation | 2-10 | Controlled addition | [23] |
The optimization of reaction conditions based on kinetic understanding enables significant improvements in product selectivity [2]. Implementation of staged addition protocols, where reactants are introduced gradually, helps maintain optimal concentrations and minimizes side reactions [24]. Temperature programming, involving initial heating followed by controlled cooling, can favor desired pathways while suppressing byproduct formation [2].
4,5-Difluoro-2-nitroaniline crystallizes in a solid-state form that exhibits characteristic crystal-to-powder morphology, as evidenced by multiple supplier specifications [1] [2] [3]. The compound adopts a crystalline structure at room temperature, with a melting point range of 106-110°C, indicating a well-defined crystalline lattice arrangement [1] [2] [3]. The molecular geometry features a planar aromatic ring system with two fluorine atoms positioned at the 4 and 5 positions, creating a unique substitution pattern that influences the solid-state packing through both electronic and steric effects [4] [5].
The solid-state packing arrangements of 4,5-Difluoro-2-nitroaniline are primarily governed by intermolecular hydrogen bonding interactions between the amino group and the nitro group of adjacent molecules. The presence of two fluorine atoms introduces additional dipole-dipole interactions, which contribute to the overall stability of the crystal lattice [6] [5]. X-ray crystallographic studies of related nitroaniline compounds have demonstrated that the nitro group typically maintains coplanarity with the aromatic ring, facilitating optimal orbital overlap and resonance stabilization [7] [8].
The compound exhibits a density of 1.554±0.06 g/cm³ (predicted), which is consistent with the close packing arrangement typical of substituted nitroanilines [5] [9]. The crystal structure is characterized by relatively short intermolecular distances, particularly those involving the electronegative fluorine atoms and the electron-deficient nitro group [6]. These interactions result in a stable three-dimensional network that accounts for the compound's relatively high melting point compared to less substituted analogues [5].
Property | Value |
---|---|
Crystal Form | Crystal to Powder |
Melting Point Range | 106-110°C |
Density | 1.554±0.06 g/cm³ |
Physical State | Solid |
Color | Reddish yellow to Deep yellow red |
The thermodynamic stability of 4,5-Difluoro-2-nitroaniline is enhanced by the presence of both electron-withdrawing fluorine atoms and the nitro group, which collectively stabilize the aromatic system through resonance effects [5] [9]. The compound exhibits thermal stability under normal storage conditions, with recommended storage at 2-8°C in a cool, dark place under inert atmosphere to prevent degradation [3] [10].
Phase transition behavior analysis reveals that 4,5-Difluoro-2-nitroaniline undergoes a single, well-defined melting transition at 106-110°C, with no observed polymorphic transformations within the examined temperature range [1] [2] [3]. This behavior contrasts with some related nitroaniline compounds that exhibit multiple phase transitions due to conformational changes or hydrogen bonding rearrangements [8]. The absence of polymorphic behavior in 4,5-Difluoro-2-nitroaniline can be attributed to the rigid molecular structure imposed by the multiple electron-withdrawing substituents [5].
Thermodynamic analysis indicates that the compound maintains structural integrity up to its melting point, with no decomposition observed during normal thermal analysis procedures [3]. The thermal expansion coefficients follow typical patterns for substituted anilines, with the molecular motions primarily involving librational and translational modes rather than significant conformational changes [8].
Thermal Property | Value |
---|---|
Melting Point | 106-110°C |
Storage Temperature | 2-8°C |
Thermal Stability | Stable under normal conditions |
Polymorphism | No polymorphs reported |
Decomposition Temperature | Not determined |
The solvatochromic properties of 4,5-Difluoro-2-nitroaniline are significantly influenced by the presence of both electron-donating (amino) and electron-withdrawing (nitro and fluorine) groups, which create a pronounced charge-transfer character within the molecule [11] [12]. The compound exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while showing limited solubility in water due to the hydrophobic nature of the fluorinated aromatic ring [1] [3] [5].
Solubility parameter analysis demonstrates that 4,5-Difluoro-2-nitroaniline preferentially dissolves in solvents with moderate to high polarity indices. The compound shows excellent solubility in methanol, as confirmed by multiple supplier specifications [1] [2] [3]. This solubility behavior is consistent with the presence of hydrogen bonding capabilities through the amino group, while the fluorine atoms provide additional sites for dipole-dipole interactions with polar solvents [13] [14].
The solvatochromic effects manifest as subtle color changes depending on the solvent environment, with the compound appearing as a reddish-yellow to deep yellow-red solid [6] [5]. These color variations reflect the extent of charge transfer within the molecule and the stabilization of different electronic states by various solvents [11]. The compound's logP value of 1.29 indicates moderate lipophilicity, making it suitable for applications requiring balanced hydrophilic-lipophilic properties [10].
Solvent | Solubility | Polarity Index | Expected Solubility Range |
---|---|---|---|
Water | Poor | 10.2 | < 1 g/L |
Methanol | Good | 5.1 | > 50 g/L |
Ethanol | Moderate | 4.3 | 10-50 g/L |
Acetone | Good | 5.1 | > 50 g/L |
Dichloromethane | Good | 3.1 | > 50 g/L |
Dimethyl sulfoxide | Good | 7.2 | > 50 g/L |
The acid-base behavior of 4,5-Difluoro-2-nitroaniline is dominated by the strong electron-withdrawing effects of both the nitro group and the fluorine atoms, which significantly reduce the basicity of the amino group compared to unsubstituted aniline [5] [9] [15]. The compound exhibits a predicted pKa value of -1.25±0.25, indicating that it is essentially non-basic under normal aqueous conditions [5] [9].
Protonation site analysis reveals that the most favorable protonation site is the oxygen atom of the nitro group rather than the amino group nitrogen, due to the enhanced electron density on the nitro group oxygen atoms [16] [17]. This unusual protonation behavior is consistent with computational studies on related nitroaniline compounds, which demonstrate that the nitro group can serve as a protonation site in highly acidic conditions [16] [17].
The effect of fluorine substitution on acid-base behavior is particularly pronounced, with each fluorine atom contributing approximately 0.5-1.0 pKa units decrease in basicity through inductive electron withdrawal [15]. The combined effect of two fluorine atoms and the nitro group results in a compound that is significantly less basic than aniline (pKa ≈ 4.6) by approximately 6 pKa units [5] [9] [15].
Comparative analysis with related compounds demonstrates that 4,5-Difluoro-2-nitroaniline exhibits much lower basicity than both 2-nitroaniline (pKa ≈ -0.30) and 4-fluoroaniline (pKa ≈ 4.65) [5] [9] [15]. The compound's acid-base behavior is more similar to 2,4-difluoro-6-nitroaniline (pKa ≈ -1.61±0.25), reflecting the additive effects of multiple electron-withdrawing substituents [18].
Acid-Base Property | Value |
---|---|
pKa (Predicted) | -1.25±0.25 |
Basicity Relative to Aniline | Much lower (less basic) |
Most Favorable Protonation Site | Nitro group oxygen |
Secondary Protonation Site | Amino group nitrogen |
pH Range for Neutral Form | > 2 |
Effect of Fluorine Substitution | Decreases basicity |
Effect of Nitro Group | Strongly decreases basicity |
Irritant